molecular formula C6H6IN3 B3235661 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile CAS No. 1354704-06-5

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B3235661
CAS No.: 1354704-06-5
M. Wt: 247.04
InChI Key: MWUGRLBPFJTATK-UHFFFAOYSA-N
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Description

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with iodine, methyl groups, and a nitrile group

Biochemical Analysis

Biochemical Properties

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, either upregulating or downregulating the expression of specific genes. The compound’s ability to interact with DNA and RNA also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, the compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with iodine and a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1,3,5-trimethyl-1H-pyrazole: Similar structure but with an additional methyl group.

    4-Iodo-1H-pyrazole: Lacks the methyl and nitrile groups, making it less complex.

    3,5-Dimethyl-1H-pyrazole: Lacks the iodine and nitrile groups, resulting in different reactivity.

Uniqueness

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both iodine and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-iodo-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUGRLBPFJTATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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